molecular formula C6H11NO3 B178368 3-Acetamidobutanoic acid CAS No. 136781-39-0

3-Acetamidobutanoic acid

Cat. No.: B178368
CAS No.: 136781-39-0
M. Wt: 145.16 g/mol
InChI Key: GONZZHIQIZBCNK-UHFFFAOYSA-N
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Description

3-Acetamidobutanoic acid: is an organic compound with the molecular formula C6H11NO3. It is a derivative of gamma-aminobutyric acid (GABA), where the nitrogen atom is monoacetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidobutanoic acid can be synthesized through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, gamma-aminobutyric acid, is reacted with acetic anhydride in the presence of a catalyst to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamidobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role as a metabolite in various biological pathways.

    Medicine: Research has shown its potential in developing drugs for neurological disorders due to its relation to gamma-aminobutyric acid.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its stability and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONZZHIQIZBCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623643
Record name 3-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136781-39-0
Record name 3-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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